

4'-Bromo-4-chlorobutyrophenone chemical properties and structure

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Compound of Interest

Compound Name: 4'-Bromo-4-chlorobutyrophenone

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An In-Depth Technical Guide to **4'-Bromo-4-chlorobutyrophenone**: Properties, Synthesis, and Applications

Introduction

4'-Bromo-4-chlorobutyrophenone is a key chemical intermediate belonging to the class of halogenated aromatic ketones. Its bifunctional nature, featuring reactive sites on both the aliphatic chain (a primary alkyl chloride) and the aromatic ring (a bromo-substituted ketone), makes it a versatile precursor in organic synthesis. This guide provides a comprehensive overview of its chemical properties, molecular structure, a detailed synthesis protocol, and its critical applications, particularly in the development of pharmaceutical agents. For researchers and professionals in drug discovery, understanding the nuances of this compound is essential for leveraging its synthetic potential.

Chemical Identity and Physicochemical Properties

4'-Bromo-4-chlorobutyrophenone is identified by several key parameters that are crucial for its handling, characterization, and use in synthetic chemistry. These properties are summarized below.

Property	Value	Reference(s)
CAS Number	4559-96-0	[1][2][3]
IUPAC Name	1-(4-bromophenyl)-4-chlorobutan-1-one	[1][4][5]
Molecular Formula	C ₁₀ H ₁₀ BrClO	[1][2][3]
Molecular Weight	261.54 g/mol	[1][4]
Appearance	White to cream or pale grey crystals/powder	[3]
Melting Point	35°C to 38°C	[1][6][7]
Boiling Point	150-157°C (at 6.5 Torr)	[7][8]
Solubility	Insoluble in water	[1][6][7]
Flash Point	>110°C (>230°F)	[1][6][7]
SMILES	<chem>ClCCCC(=O)C1=CC=C(Br)C=C1</chem>	[1][3][4]
InChI Key	WJKPUMBLABGUCQ-UHFFFAOYSA-N	[1][3][9]

Molecular Structure and Spectroscopic Profile

The structure of **4'-Bromo-4-chlorobutyrophenone** consists of a butyrophenone core. A bromine atom is substituted at the para-position (position 4') of the phenyl ring, which deactivates the ring towards further electrophilic substitution and provides a site for cross-coupling reactions. The butyryl side chain is terminated with a chlorine atom at the 4-position (γ-position), which serves as a good leaving group for nucleophilic substitution reactions.

Expected Spectroscopic Highlights:

- ¹H NMR: The proton nuclear magnetic resonance spectrum would show characteristic signals for the aromatic protons, which would appear as a complex AA'BB' system in the

downfield region (approx. 7.5-7.9 ppm).[10] The aliphatic protons of the chlorobutyl chain would appear as two triplets and a quintet in the upfield region (approx. 2.2-3.8 ppm).

- ¹³C NMR: The carbon spectrum would display a signal for the carbonyl carbon around 195-200 ppm, distinct signals for the aromatic carbons (four in total due to symmetry), and three signals for the aliphatic carbons.
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch would be prominent around 1680-1700 cm⁻¹. [4] Aromatic C-H and C=C stretching vibrations would also be visible.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio), which is invaluable for structural confirmation.[4]

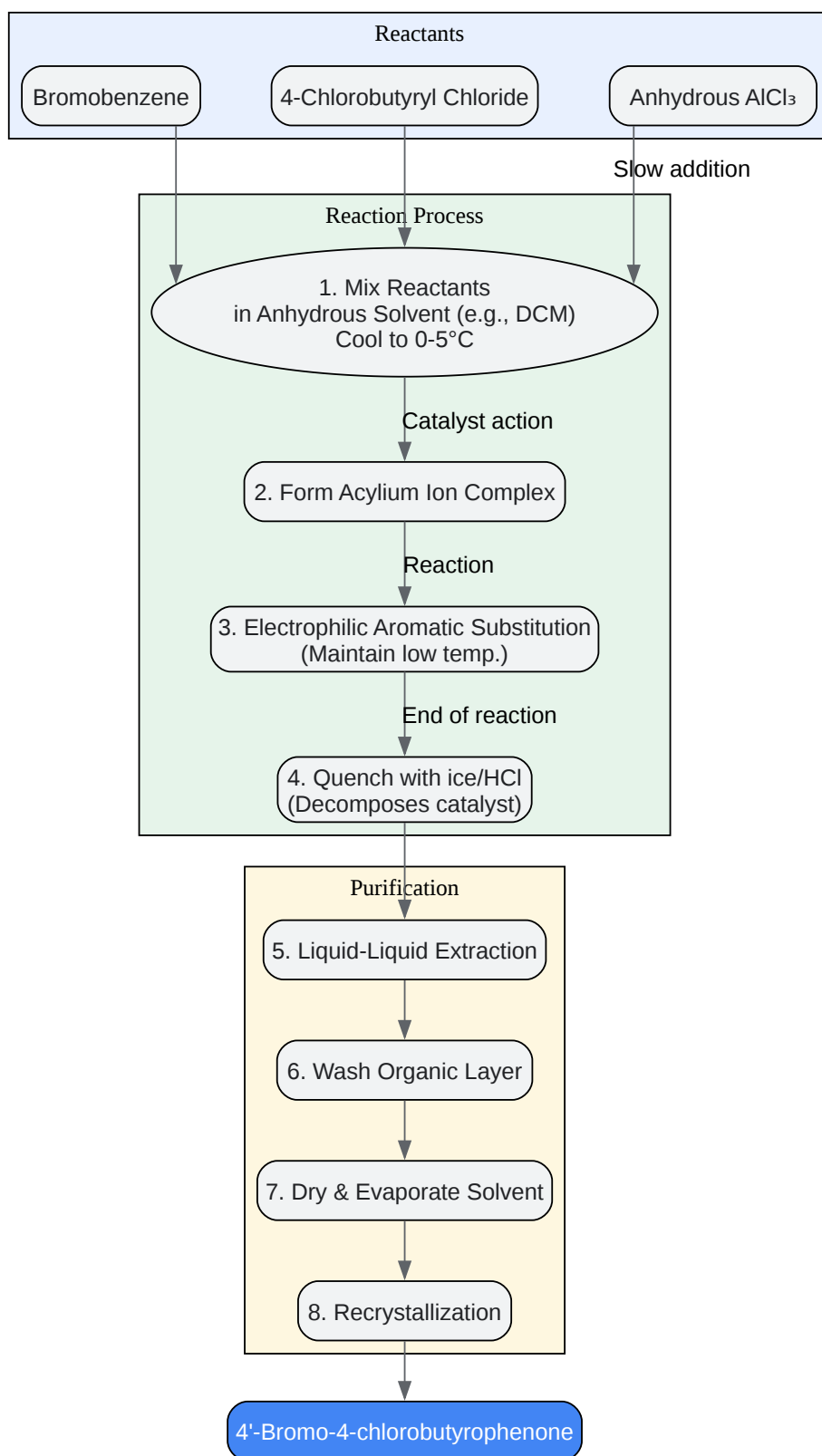
Synthesis Protocol via Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of **4'-Bromo-4-chlorobutyrophenone** is the Friedel-Crafts acylation of bromobenzene with 4-chlorobutyryl chloride.

Expertise & Causality:

This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to activate the acyl chloride. The catalyst coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion (or a polarized complex) that is then attacked by the electron-rich bromobenzene ring. The reaction is directed primarily to the para position due to the steric hindrance at the ortho positions from the bromine atom. Anhydrous conditions are absolutely critical; any moisture will react with and deactivate the AlCl₃ catalyst, halting the reaction.

Synthesis Workflow Diagram



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Caption: Friedel-Crafts Acylation workflow for synthesizing **4'-Bromo-4-chlorobutyrophenone**.

Step-by-Step Experimental Protocol

- **Apparatus Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet connected to a gas bubbler to ensure an inert, anhydrous atmosphere.
- **Reagent Charging:** Charge the flask with anhydrous aluminum chloride (AlCl_3 , 1.1 eq.) and an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide. Begin stirring to form a suspension.
- **Reactant Addition:** Add bromobenzene (1.5-2.0 eq.) to the flask. In a separate, dry dropping funnel, place 4-chlorobutyryl chloride (1.0 eq.).
- **Reaction Execution:** Cool the reaction flask to 0-5°C using an ice bath. Add the 4-chlorobutyryl chloride dropwise from the funnel to the stirred suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
- **Reaction Quenching (Self-Validation Step 1):** Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates it into the aqueous layer. Perform this step in a fume hood due to the evolution of HCl gas.
- **Work-up and Extraction:** Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts.
- **Washing:** Wash the combined organic layers sequentially with 1M HCl, water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

- Purification (Self-Validation Step 2): The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield the final product as a crystalline solid.
- Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, IR, MS, and melting point analysis). The obtained data should match the reference values.

Key Applications in Drug Development

4'-Bromo-4-chlorobutyrophenone is a highly valued building block in the pharmaceutical industry, primarily for the synthesis of antipsychotic drugs.[\[1\]](#)[\[6\]](#)[\[8\]](#) Its structure serves as a scaffold for introducing the pharmacologically important diarylbutylpiperidine moiety.

Synthesis of Haloperidol Analogues: Haloperidol is a potent typical antipsychotic of the butyrophenone class.[\[11\]](#) The synthesis of haloperidol and its analogues often involves the N-alkylation of a substituted piperidine with a butyrophenone derivative.[\[12\]](#)[\[13\]](#) In this context, the 4-chloro group on the butyryl chain of **4'-Bromo-4-chlorobutyrophenone** acts as the electrophilic site for nucleophilic attack by the secondary amine of a piperidine ring. The 4'-bromo group can be retained or further modified, for example, via Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce other aryl groups, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[\[11\]](#) The use of halogenated precursors like this is a cornerstone of modern medicinal chemistry for producing a wide array of therapeutic agents.[\[14\]](#)

Safety, Handling, and Storage

Hazard Identification: According to the Globally Harmonized System (GHS), **4'-Bromo-4-chlorobutyrophenone** is classified as an irritant.[\[4\]](#)

- H315: Causes skin irritation.[\[4\]](#)[\[15\]](#)
- H319: Causes serious eye irritation.[\[4\]](#)[\[15\]](#)
- H335: May cause respiratory irritation.[\[4\]](#)[\[15\]](#)

Safe Handling Protocols:

- Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][17]
- Avoid breathing dust, fumes, or vapors.[15]
- Wash hands thoroughly after handling.[15]
- In case of contact with skin or eyes, rinse immediately and copiously with water and seek medical advice.[15]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]
- Recommended storage temperature is between 2°C and 8°C.[6][8]
- Keep away from moisture and strong oxidizing agents.

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